Cas no 530080-21-8 (1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole)

1-(4-Bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole ring linked to a substituted phenyl group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both bromo and fluoro substituents enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise functionalization. The tetrazole moiety offers metabolic stability and bioisosteric properties, often used to mimic carboxylic acids in drug design. Its high purity and well-defined molecular architecture ensure consistent performance in complex synthetic pathways. Suitable for research and industrial applications, it demonstrates stability under standard handling conditions.
1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole structure
530080-21-8 structure
商品名:1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole
CAS番号:530080-21-8
MF:C7H4N4FBr
メガワット:243.036
CID:3236968
PubChem ID:24695898

1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole 化学的及び物理的性質

名前と識別子

    • 1H-TETRAZOLE, 1-(4-BROMO-2-FLUOROPHENYL)-
    • 1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole
    • A1-42727
    • 530080-21-8
    • Z295457330
    • EN300-61813
    • SCHEMBL3373599
    • STLVTUYTSUKTSC-UHFFFAOYSA-N
    • G21233
    • FWA08021
    • AKOS000178660
    • 1-(4-bromo-2-fluorophenyl)-1H-tetrazole
    • 1-(4-Bromo-2-fluorophenyl)- 1H-tetrazole
    • 1-(4-bromo-2-fluorophenyl)tetrazole
    • F2190-0713
    • CS-0252855
    • 1H-Tetrazole, 1-(4-bromo-2-fluorophenyl)-
    • インチ: InChI=1S/C7H4BrFN4/c8-5-1-2-7(6(9)3-5)13-4-10-11-12-13/h1-4H
    • InChIKey: STLVTUYTSUKTSC-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C=C1Br)F)N2C=NN=N2

計算された属性

  • せいみつぶんしりょう: 241.96034Da
  • どういたいしつりょう: 241.96034Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 182
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-61813-1.0g
1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole
530080-21-8 95.0%
1.0g
$314.0 2025-02-20
Life Chemicals
F2190-0713-10g
1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole
530080-21-8 95%+
10g
$1117.0 2023-09-06
TRC
B129331-100mg
1-(4-bromo-2-fluorophenyl)-1h-1,2,3,4-tetrazole
530080-21-8
100mg
$ 70.00 2022-06-07
Enamine
EN300-61813-0.05g
1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole
530080-21-8 95.0%
0.05g
$53.0 2025-02-20
Life Chemicals
F2190-0713-0.5g
1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole
530080-21-8 95%+
0.5g
$252.0 2023-09-06
1PlusChem
1P0193LV-10g
1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole
530080-21-8 95%
10g
$1726.00 2024-04-30
Aaron
AR0193U7-5g
1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole
530080-21-8 95%
5g
$1274.00 2025-02-28
Aaron
AR0193U7-50mg
1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole
530080-21-8 95%
50mg
$98.00 2025-02-28
Aaron
AR0193U7-2.5g
1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole
530080-21-8 95%
2.5g
$870.00 2025-02-28
1PlusChem
1P0193LV-5g
1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole
530080-21-8 95%
5g
$1185.00 2024-04-30

1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole 関連文献

1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazoleに関する追加情報

1-(4-Bromo-2-Fluorophenyl)-1H-1,2,3,4-Tetrazole: A Comprehensive Overview

The compound with CAS No 530080-21-8, known as 1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is notable for its unique structural properties and its potential applications in drug development and advanced materials. In this article, we will delve into the chemical structure, synthesis methods, applications, and recent research findings related to this compound.

The tetrazole core of this compound is a five-membered aromatic ring containing four nitrogen atoms and one carbon atom. This structure imparts the molecule with high stability and reactivity, making it a valuable building block in organic synthesis. The substituents on the tetrazole ring—specifically the 4-bromo-2-fluorophenyl group—contribute to the compound's electronic properties and bioactivity. The bromine and fluorine atoms introduce electron-withdrawing effects, which can enhance the molecule's ability to interact with biological targets such as enzymes or receptors.

Recent studies have highlighted the potential of 1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole in drug discovery efforts targeting various diseases. For instance, researchers have explored its role as a scaffold for developing inhibitors of kinase enzymes, which are implicated in cancer progression. The tetrazole moiety has been shown to exhibit favorable pharmacokinetic properties, including good solubility and metabolic stability, which are critical for drug candidates.

In addition to its pharmaceutical applications, this compound has also found use in materials science. The tetrazole group can act as a coordinating unit in metal-organic frameworks (MOFs), enabling the creation of porous materials with applications in gas storage and catalysis. Recent advancements in MOF synthesis have leveraged the unique electronic properties of 1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole to design materials with enhanced adsorption capacities for gases such as carbon dioxide.

The synthesis of 1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole typically involves a multi-step process that begins with the preparation of the tetrazole ring followed by substitution reactions to introduce the aromatic group. Recent research has focused on optimizing these steps to improve yield and purity. For example, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining product quality.

From a structural perspective, the tetrazole ring exhibits aromaticity due to resonance stabilization among its nitrogen atoms. The presence of electron-withdrawing groups like bromine and fluorine on the phenyl ring further stabilizes the molecule by delocalizing electron density across the conjugated system. This electronic configuration not only enhances the compound's stability but also contributes to its reactivity in various chemical transformations.

One area of active research involves exploring the bioisosteric replacements within this compound to improve its pharmacological profile. For instance, substituting bromine with other halogens or functional groups could modulate the molecule's lipophilicity and hydrogen bonding capacity without altering its core structure significantly. These modifications hold promise for developing more potent and selective drug candidates.

In conclusion, 530080-21-8 (1-(4-bromo-2-fluorophenyl)-1H-1,2,3,tetrazole) is a versatile compound with wide-ranging applications in both pharmaceuticals and materials science. Its unique structural features make it an attractive candidate for further research aimed at unlocking its full potential across diverse fields.

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